![molecular formula C13H12ClN3O B2497035 2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide CAS No. 1283281-52-6](/img/structure/B2497035.png)
2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide is a chemical compound that belongs to the pyridine family. It is commonly known as 'CMPD101' and is used extensively in scientific research. This chemical compound has been found to have a wide range of applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
CMPD101 works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of the cell cycle. By inhibiting CDK2, CMPD101 prevents the proliferation of cancer cells and induces cell death. CMPD101 has also been found to have neuroprotective effects by inhibiting the activity of certain proteins that are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
CMPD101 has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
CMPD101 has several advantages for lab experiments. It is a highly specific inhibitor of CDK2 and has been shown to have potent anti-cancer activity. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, there are also some limitations to the use of CMPD101 in lab experiments. It is a relatively new compound and its long-term effects on human health are not yet fully understood. Additionally, it may have off-target effects on other enzymes and proteins, which could limit its usefulness in certain experiments.
Future Directions
There are several future directions for the study of CMPD101. One potential direction is to further investigate its anti-cancer activity and explore its potential use in the treatment of various types of cancer. Another potential direction is to investigate its neuroprotective effects and explore its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the long-term effects of CMPD101 on human health and to identify any potential side effects or limitations to its use in lab experiments.
Synthesis Methods
The synthesis of CMPD101 is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 3-aminomethyl-6-methylpyridine with 2-chloro-4-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate compound. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to yield CMPD101.
Scientific Research Applications
CMPD101 has been extensively studied for its potential use in the development of new drugs. It has been found to have a wide range of applications in the field of medicinal chemistry, particularly in the treatment of cancer and neurological disorders. CMPD101 has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-2-3-10(7-16-9)8-17-13(18)11-4-5-15-12(14)6-11/h2-7H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWDYYVPKHZFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide |
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